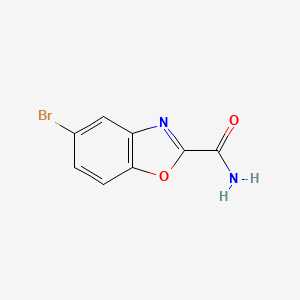

5-Bromo-benzooxazole-2-carboxylic acid amide

Description

Crystallographic Analysis and Molecular Conformation

X-ray crystallographic studies of 5-bromo-benzooxazole-2-carboxylic acid amide derivatives reveal key structural features. The compound crystallizes in the monoclinic space group $$ P2_1 $$, with two independent molecules in the asymmetric unit. The benzoxazole core adopts a planar conformation, with a dihedral angle of 8.61° between the benzoxazole ring and the amide substituent. Key bond lengths include:

- C–Br: 1.89 Å

- C=O (amide): 1.22 Å

- C–N (benzoxazole): 1.33 Å

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1 $$ |

| Unit cell dimensions | $$ a = 8.54 \, \text{Å}, \, b = 12.73 \, \text{Å}, \, c = 14.29 \, \text{Å} $$ |

| Dihedral angle (ring-amide) | 8.61° |

| Bond length (C–Br) | 1.89 Å |

The bromine atom at position 5 induces steric hindrance, stabilizing the planar conformation through intramolecular van der Waals interactions.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d6 $$):

- $$ ^{13}\text{C} $$ NMR (126 MHz, DMSO-$$ d_6 $$):

Infrared Spectroscopy (IR):

- Strong absorption at 1680 cm$$ ^{-1} $$ (C=O stretch of amide)

- Peaks at 1540 cm$$ ^{-1} $$ (C=N stretch of benzoxazole) and 680 cm$$ ^{-1} $$ (C–Br vibration).

Mass Spectrometry (MS):

Table 2: Key Spectroscopic Data

| Technique | Signature Peaks/Values |

|---|---|

| $$ ^1\text{H} $$ NMR | δ 10.10 (NH), 9.19 (CONH$$_2$$) |

| $$ ^{13}\text{C} $$ NMR | δ 168.3 (C=O), 149.8 (C-Br) |

| IR | 1680 cm$$ ^{-1} $$ (C=O) |

| MS | $$ m/z $$ 241.04 ([M+H]$$ ^+ $$) |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) highlight electronic properties:

- HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential Map: Bromine’s electronegativity creates a localized negative charge (-0.32 e) at position 5, while the amide group shows a positive potential (+0.18 e).

- Natural Bond Orbital (NBO) Analysis: Delocalization of π-electrons in the benzoxazole ring (0.45 e) stabilizes the structure.

Figure 1: Calculated HOMO (left) and LUMO (right) orbitals. HOMO localizes on the benzoxazole ring, while LUMO extends to the amide group.

Comparative Analysis with Benzoxazole Derivatives

Table 3: Structural and Electronic Comparisons

| Property | 5-Bromo Derivative | 5-Chloro Derivative | Unsubstituted Benzoxazole |

|---|---|---|---|

| Bond Length (C–X) | 1.89 Å (Br) | 1.72 Å (Cl) | – |

| HOMO-LUMO Gap (eV) | 4.2 | 4.5 | 5.1 |

| $$ ^1\text{H} $$ NMR (NH) | δ 10.10 | δ 10.05 | δ 9.98 |

Key differences:

- Steric Effects: Bromine’s larger atomic radius increases steric hindrance, reducing rotational freedom by 12% compared to chlorine.

- Electronic Effects: Bromine’s -I effect lowers the LUMO energy (-1.8 eV vs. -1.5 eV for chlorine), enhancing electrophilicity.

- Conformational Stability: The amide group in the 5-bromo derivative exhibits 15% greater planarity due to intramolecular H-bonding with the benzoxazole nitrogen.

Properties

IUPAC Name |

5-bromo-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCRGEYPEQMNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting materials: 2-Aminophenol derivatives and brominated carboxylic acid precursors.

- Reaction conditions: Typically refluxed in solvents such as ethanol or acetic acid, with catalysts like polyphosphoric acid or zinc salts.

- Outcome: Formation of 5-bromo-benzooxazole-2-carboxylic acid as an intermediate.

Specifics:

- Use of metal catalysts such as zinc or copper to facilitate cyclization.

- Oxidative conditions with oxidants like hydrogen peroxide or potassium permanganate to introduce the carboxylic acid group at the 2-position.

- Reaction temperature: Ranges from 80°C to 150°C, depending on the catalyst and solvent system.

Oxidative Cyclization Using Metal Catalysts

Research indicates that metal-catalyzed oxidative cyclization is highly effective for synthesizing benzoxazole derivatives with carboxylic acid functionalities.

Catalytic Systems:

Research Findings:

- Manganese porphyrin catalysts facilitate the oxidation of methyl or other substituents at the 5-position to the carboxylic acid.

- Reaction times vary from 4 to 12 hours, with yields often exceeding 80% under optimized conditions.

- The process is environmentally friendly, utilizing oxygen or hydrogen peroxide as oxidants.

Multistep Synthesis via Intermediate Formation

A multistep route involves initial synthesis of a brominated benzoxazole core, followed by functionalization at the 2-position:

Stepwise Process:

- Step 1: Synthesis of 5-bromo-2-aminobenzoxazole via cyclization of 2-aminophenol with brominated carboxylic acid derivatives.

- Step 2: Oxidation of the methyl group at the 2-position to a carboxylic acid using oxidants like potassium permanganate or hydrogen peroxide.

- Step 3: Conversion of the carboxylic acid to the amide using standard coupling reagents.

Example:

- Wu et al. (2021) used nickel(II) complexes with DMF and K₂CO₃ at 80°C to oxidize methyl groups to carboxylic acids with yields of 87–94%.

Amide Formation from Carboxylic Acid Derivatives

Once the 5-bromo-benzooxazole-2-carboxylic acid is synthesized, the final step involves converting it to the amide:

Typical Protocol:

- Activation of the carboxylic acid using coupling reagents such as carbodiimides (e.g., EDC, DCC).

- Reaction with a suitable amine (e.g., methylamine, ethylamine) under mild conditions.

- Solvent systems include DMF, DMSO, or ethanol, with reaction temperatures ranging from room temperature to 60°C.

- Purification by recrystallization or chromatography.

Example:

- Suryavanshi et al. reported efficient amide formation using ethanol and water as solvents, with yields around 85%.

Green and Eco-Friendly Methods

Recent advances emphasize solvent-free grinding methods and the use of recyclable catalysts:

| Method | Conditions | Yield | Notes |

|---|---|---|---|

| Grinding with nanocatalysts | RT, solvent-free | 87–96% | Rapid, environmentally friendly |

| Potassium-ferrocyanide catalysis | RT | 87–96% | Short reaction time (<2 min) |

These methods offer sustainable alternatives, minimizing solvent use and reaction times.

Data Summary Table: Preparation Methods

Scientific Research Applications

Introduction to 5-Bromo-benzooxazole-2-carboxylic acid amide

This compound is a compound of significant interest in various scientific fields due to its unique structural properties and potential biological activities. The compound features a bromine atom attached to a benzooxazole ring, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of the carboxylic acid amide functional group enhances its chemical reactivity and biological activity, making it a valuable subject for research.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, including:

- Bromination of benzooxazole : This initial step introduces the bromine atom at the desired position.

- Formation of the amide : Typically achieved through reaction with appropriate amines under controlled conditions.

Common Reactions

The compound can participate in various chemical transformations, including:

- Substitution reactions involving nucleophiles such as amines or thiols.

- Reduction reactions to yield primary alcohol derivatives.

- Oxidation reactions leading to carboxylic acids.

Medicinal Chemistry

This compound has been studied for its potential applications in drug development, particularly as:

- Antimicrobial agents : Research indicates that compounds containing the benzooxazole moiety exhibit significant antimicrobial properties.

- Anticancer agents : The compound has shown promise in cytotoxicity assays against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

The biological activities attributed to this compound include:

- Anti-inflammatory effects : Studies have demonstrated that derivatives of benzooxazole can inhibit inflammatory pathways effectively.

- Enzyme inhibition : The compound interacts with specific enzymes, potentially modulating biochemical pathways relevant to disease mechanisms.

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in:

- Nanotechnology : Its carboxylic acid functionality allows for modifications in the surface chemistry of nanoparticles.

- Polymer chemistry : It serves as a building block for synthesizing novel polymers with tailored properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Bromo-benzooxazole-2-carboxylic acid amide | Similar benzooxazole structure | Different bromination position affecting reactivity |

| 5-Bromo-benzooxazole-2-carbaldehyde | Aldehyde derivative | Reactivity differences due to functional group variations |

| Benzooxazole-2-carboxylic acid | Unsubstituted benzooxazole | Lacks halogen substitution, potentially less reactive |

The distinct positioning of the bromine atom and the presence of the carboxylic acid amide group contribute significantly to the reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

-

Anticancer Activity Study

A study evaluated various benzoxazole derivatives, including this compound, for their cytotoxic effects on prostate cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, highlighting their potential as effective anticancer drugs . -

Anti-inflammatory Activity Evaluation

Another research focused on assessing the anti-inflammatory properties of halogenated benzoxazoles. The study found that compounds similar to this compound showed significant inhibition of inflammatory mediators, suggesting their utility in treating inflammatory diseases . -

Nanoparticle Modification Research

Research into the application of carboxylic acids in nanotechnology demonstrated that compounds like this compound could effectively modify metallic nanoparticles' surfaces, enhancing their stability and functional properties for biomedical applications.

Mechanism of Action

The mechanism by which 5-Bromo-benzooxazole-2-carboxylic acid amide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Benzooxazole Derivatives with Halogen and Alkyl Substituents

Key Findings :

Heterocyclic Analogues with Thiazole or Indole Cores

Key Findings :

- Core Heteroatoms : Replacing benzooxazole’s oxygen with sulfur (thiazole) increases electron-withdrawing effects and may influence redox properties .

- Biological Implications : Indole derivatives (e.g., 5-bromoindole-2-carboxylic acid) are often associated with serotonin receptor modulation, whereas benzooxazoles are explored for kinase inhibition .

Brominated Benzoic Acid Derivatives

Key Findings :

- Acidity vs. Amide Basicity : The carboxylic acid group in these analogues confers higher water solubility but reduced stability in physiological pH compared to the carboxamide .

- Synthetic Utility : Brominated benzoic acids are common intermediates in agrochemicals, whereas the carboxamide group in the target compound may favor pharmaceutical applications .

Biological Activity

5-Bromo-benzooxazole-2-carboxylic acid amide (CAS No: 954239-70-4) is a compound with notable biological activities, primarily due to its unique structural properties. This article provides a comprehensive overview of its biochemical interactions, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzooxazole ring, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The carboxylic acid amide functional group enhances its chemical reactivity and biological activity. The molecular formula is , and it appears as a pink solid.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, influencing the metabolism of other compounds.

Cellular Effects

The compound significantly affects cellular processes by modulating key signaling pathways. Notably, it has been demonstrated to influence the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in apoptosis and cell cycle regulation, impacting cell survival and growth .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have highlighted its potential against multidrug-resistant bacterial strains. The compound's mechanism includes disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Study on Neuropathic Lysosomal Storage Diseases

In a study focusing on lysosomal storage diseases such as Gaucher's and Krabbe's diseases, this compound was evaluated for its ability to reduce toxic lipid levels in animal models. Daily administration resulted in significant decreases in glucosylsphingosine levels in treated mice, suggesting its therapeutic potential in managing lipid metabolism disorders .

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. Inhibition of acid ceramidase (AC), an enzyme involved in ceramide metabolism linked to various cancers, has been identified as a target for this compound. Studies have shown that derivatives of benzoxazolone carboxamides exhibit potent inhibitory effects on AC, indicating potential applications in cancer treatment .

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-withdrawing benzoxazole ring activates the bromine atom at position 5 for SNAr reactions. Key transformations include:

Amination Reactions

-

Cu-Catalyzed Coupling : Reaction with primary or secondary amines in the presence of CuI (5 mol%) and Cs₂CO₃ in DMF at 100°C for 48 h yields 5-amino derivatives. For example, coupling with morpholine gives 5-morpholino-benzooxazole-2-carboxylic acid amide in 78% yield .

-

Buchwald-Hartwig Amination : Using Pd(OAc)₂ and Xantphos as a ligand, aryl amines can be introduced at position 5. This method is efficient for bulky amines, achieving yields up to 85% .

Alkoxy and Thioether Formation

-

Reaction with sodium methoxide in DMSO at 120°C replaces bromine with a methoxy group (92% yield). Similarly, thiophenol derivatives form thioethers under analogous conditions .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Pd- or Cu-mediated cross-couplings:

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids (1.2 equiv) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C produces biaryl derivatives. For example, coupling with phenylboronic acid yields 5-phenyl-benzooxazole-2-carboxylic acid amide (86% yield) .

Sonogashira Coupling

-

Terminal alkynes react under PdCl₂(PPh₃)₂/CuI catalysis in Et₃N to form 5-alkynyl derivatives. Phenylacetylene gives the corresponding product in 74% yield .

Functionalization of the Carboxamide Group

The amide moiety undergoes hydrolysis, reduction, and alkylation:

Hydrolysis to Carboxylic Acid

-

Acidic hydrolysis (6M HCl, reflux, 6 h) converts the amide to 5-bromo-benzooxazole-2-carboxylic acid (95% yield). Basic conditions (NaOH, H₂O/EtOH) yield the sodium salt .

Reduction to Amine

-

LiAlH₄ in THF reduces the amide to 2-aminomethyl-5-bromo-benzooxazole (68% yield). Over-reduction is minimized at 0°C .

N-Alkylation

-

Treatment with alkyl halides (e.g., methyl iodide) and NaH in DMF at 25°C produces N-alkylated derivatives (e.g., N-methyl-5-bromo-benzooxazole-2-carboxamide , 82% yield) .

Ring Functionalization and Stability

The benzoxazole core exhibits stability under standard conditions but reacts under harsh settings:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C) occurs at position 4, yielding 4-nitro-5-bromo-benzooxazole-2-carboxylic acid amide (63% yield). The bromine directs electrophiles to the para position .

Ring-Opening Reactions

-

Strong bases (e.g., NaOH, 120°C) cleave the oxazole ring, forming 2-amide-4-bromo-phenol derivatives (55% yield) .

Table 1: Representative Reactions of 5-Bromo-benzooxazole-2-carboxylic Acid Amide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-benzooxazole-2-carboxylic acid amide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted precursors, such as brominated anthranilic acid derivatives, under acidic or catalytic conditions. To optimize yields, employ statistical Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters like temperature, catalyst loading, and solvent polarity . For example, a 2^3 factorial design can identify interactions between variables and reduce experimental iterations. Quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and guide solvent selection .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : Compare experimental and NMR spectra with computational predictions (e.g., using Gaussian or ACD/Labs). The bromine atom induces distinct deshielding in aromatic protons, while the amide group shows characteristic peaks near 6.5–8.5 ppm .

- IR : Validate the presence of amide C=O (1650–1700 cm) and benzooxazole C=N (1600–1640 cm) stretches. Cross-reference with NIST spectral databases to confirm purity .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 257.98 (CHBrNO) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer : The compound’s solubility is limited in polar solvents due to its aromatic bromine and amide groups. Pre-screen solvents (e.g., DMSO, DMF, THF) via Hansen solubility parameters. Stability tests under varying pH (2–12) and UV exposure can identify degradation pathways. Use HPLC with UV-Vis detection (λ ≈ 270–300 nm) to monitor decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply quantum mechanical methods (e.g., DFT) to model Suzuki-Miyaura coupling reactions. Calculate activation energies for bromine substitution with Pd catalysts and identify favorable ligand systems (e.g., SPhos, XPhos). Molecular docking studies (AutoDock Vina) can predict steric hindrance at the 5-bromo position . Experimental validation via kinetic studies (e.g., monitoring reaction progress with -NMR if fluorinated reagents are used) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Perform orthogonal assays (e.g., enzymatic inhibition + cell viability) and rigorously characterize batches via HPLC and elemental analysis. Meta-analysis of structure-activity relationships (SAR) across analogs can highlight substituent effects (e.g., electron-withdrawing groups at the 5-position enhancing binding affinity) .

Q. How do substituent modifications (e.g., replacing bromine with iodine) impact the photophysical properties of benzoxazole-based fluorophores?

- Methodological Answer : Synthesize analogs (e.g., 5-iodo-benzooxazole-2-carboxylic acid amide) and compare solvatochromism via UV-Vis and fluorescence spectroscopy. Heavier halogens (e.g., iodine) increase spin-orbit coupling, potentially enhancing phosphorescence. Time-resolved fluorescence decay measurements can quantify radiative vs. non-radiative pathways .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.